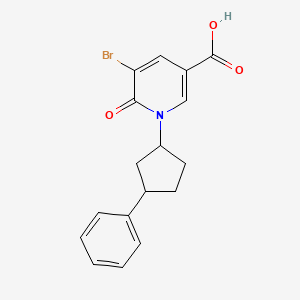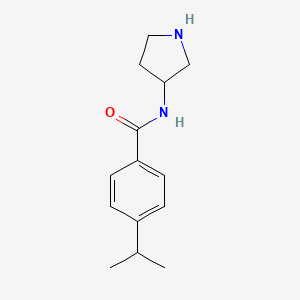
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to be used in a variety of scientific research applications, including drug discovery and development.
準備方法
The synthesis of 4-propan-2-yl-N-pyrrolidin-3-ylbenzamide typically involves the construction of the pyrrolidine ring followed by the attachment of the benzamide moiety. One common synthetic route includes the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by the introduction of the benzamide group through an amide bond formation reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-propan-2-yl-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to a specific biological response. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzamide derivatives: These compounds share the benzamide moiety and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and benzamide group, which can result in unique biological activities and chemical properties.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
4-propan-2-yl-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C14H20N2O/c1-10(2)11-3-5-12(6-4-11)14(17)16-13-7-8-15-9-13/h3-6,10,13,15H,7-9H2,1-2H3,(H,16,17) |
InChIキー |
DZFLTYRTZBQEOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



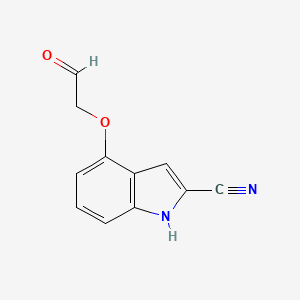

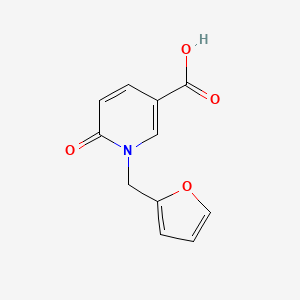

![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)
![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
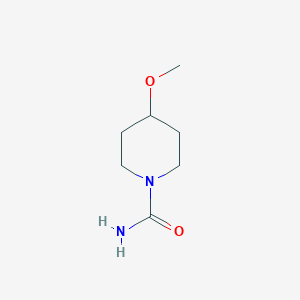
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)

